2-(Piperidin-3-yl)acetaldehyde
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Overview
Description
2-(Piperidin-3-yl)acetaldehyde is an organic compound that features a piperidine ring attached to an acetaldehyde group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a crucial building block in organic synthesis and pharmaceutical chemistry. The presence of the acetaldehyde group adds reactivity to the molecule, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate aldehyde precursor under controlled conditions. For example, the reaction of piperidine with acetaldehyde in the presence of a catalyst can yield this compound. Another method involves the reduction of 2-(Piperidin-3-yl)acetonitrile using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or rhodium to facilitate the reduction of nitrile or imine precursors to the desired aldehyde. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(Piperidin-3-yl)acetic acid.
Reduction: 2-(Piperidin-3-yl)ethanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
2-(Piperidin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drugs targeting neurological disorders, due to the piperidine moiety’s presence in many pharmacologically active compounds.
Industry: It is employed in the production of fine chemicals and specialty materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, compounds containing the piperidine moiety often interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
2-(Piperidin-3-yl)acetaldehyde can be compared with other piperidine derivatives such as:
2-(Piperidin-4-yl)acetaldehyde: Similar structure but with the piperidine ring attached at a different position.
2-(Piperidin-3-yl)acetonitrile: Contains a nitrile group instead of an aldehyde group.
2-(Piperidin-3-yl)ethanol: Contains a primary alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its combination of the reactive aldehyde group and the versatile piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-piperidin-3-ylacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-3-7-2-1-4-8-6-7/h5,7-8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABRRCEELGMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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